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molecular formula C3H7NO B1311610 3-Oxetanamine CAS No. 21635-88-1

3-Oxetanamine

Cat. No. B1311610
M. Wt: 73.09 g/mol
InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A solution of 1-bromo-4-iodo-2-methoxybenzene (0.60 g, 1.92 mmol) dissolved in toluene (15 mL) was treated with oxetan-3-amine (0.140 g, 1.92 mmol), SODIUM TERT-BUTOXIDE (0.221 g, 2.30 mmol), XANTPHOS (0.111 g, 0.19 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.044 g, 0.05 mmol) under nitrogen. The resulting mixture was stirred at 80 °C in a sealed tube for 2 hours. The reaction mixture was diluted with water (10 mL), and extracted with ethyl acetate (3x 20 mL). The organic was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution 0-30% EtOAc in Heptane. Pure fractions were evaporated to dryness to afford N-(4-bromo-3-methoxyphenyl)oxetan-3-amine (0.177 g, 35.8 %) as a beige solid.
Quantity
0.0023 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00192 mol
Type
reactant
Reaction Step Three
Quantity
0.00192 mol
Type
reactant
Reaction Step Four
Quantity
0.000192 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
834
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0023 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.015 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00192 mol
Type
reactant
Smiles
C1C(CO1)N
Step Four
Name
Quantity
0.00192 mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)I)Br
Step Five
Name
Quantity
0.000192 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
4.79e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)NC2COC2)Br
Measurements
Type Value Analysis
YIELD 35.77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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